Ethyl 3-(3-Methylphenoxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-Methylphenoxy)prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is an ester derived from 3-methylphenol and ethyl acrylate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-Methylphenoxy)prop-2-enoate can be synthesized through the esterification of 3-methylphenol with ethyl acrylate. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Methylphenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-(3-Methylphenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Methylphenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Ethyl 3-(3-Methylphenoxy)prop-2-enoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(4-Methylphenoxy)prop-2-enoate: Similar structure but with a different position of the methyl group on the phenoxy ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(3-methylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)7-8-15-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |
InChI Key |
KRAMAFIPOYXOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.